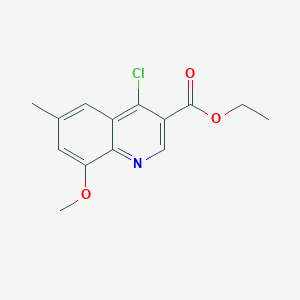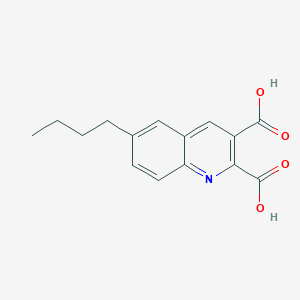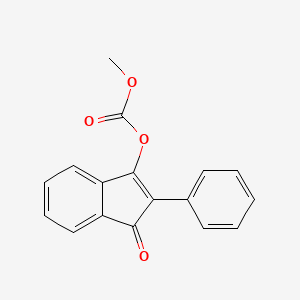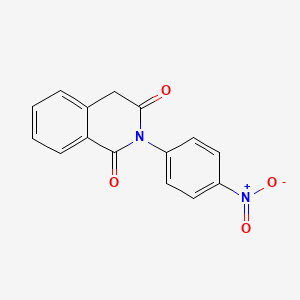
6-((2-Amino-5-methylpyridin-4-yl)amino)-3-methylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((2-Amino-5-methylpyridin-4-yl)amino)-3-methylquinazolin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazolinone core substituted with amino and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Amino-5-methylpyridin-4-yl)amino)-3-methylquinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Derivative: The synthesis begins with the preparation of 2-amino-5-methylpyridine, which is then further functionalized to introduce the amino group at the 4-position.
Coupling Reaction: The functionalized pyridine derivative is then coupled with a suitable quinazolinone precursor under specific reaction conditions, such as the use of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Final Cyclization: The coupled intermediate undergoes cyclization to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
6-((2-Amino-5-methylpyridin-4-yl)amino)-3-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the quinazolinone core.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with others, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced quinazolinone analogs.
Applications De Recherche Scientifique
6-((2-Amino-5-methylpyridin-4-yl)amino)-3-methylquinazolin-4(3H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mécanisme D'action
The mechanism of action of 6-((2-Amino-5-methylpyridin-4-yl)amino)-3-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-((2-Amino-5-fluoropyridin-4-yl)amino)-3-methylquinazolin-4(3H)-one
- 6-((2-Amino-5-chloropyridin-4-yl)amino)-3-methylquinazolin-4(3H)-one
- 6-((2-Amino-5-bromopyridin-4-yl)amino)-3-methylquinazolin-4(3H)-one
Uniqueness
Compared to similar compounds, 6-((2-Amino-5-methylpyridin-4-yl)amino)-3-methylquinazolin-4(3H)-one exhibits unique properties due to the presence of the methyl group at the 5-position of the pyridine ring. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for specific applications.
Propriétés
Numéro CAS |
1311254-60-0 |
|---|---|
Formule moléculaire |
C15H15N5O |
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
6-[(2-amino-5-methylpyridin-4-yl)amino]-3-methylquinazolin-4-one |
InChI |
InChI=1S/C15H15N5O/c1-9-7-17-14(16)6-13(9)19-10-3-4-12-11(5-10)15(21)20(2)8-18-12/h3-8H,1-2H3,(H3,16,17,19) |
Clé InChI |
YMEAQBCMESBBFX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1NC2=CC3=C(C=C2)N=CN(C3=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11846448.png)




![2-(6-Fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)-N-methylacetamide](/img/structure/B11846478.png)

